molecular formula C20H25NO5 B11205426 Dimethyl 4-(4-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11205426
M. Wt: 359.4 g/mol
InChI Key: LZKNYAHXACGVLA-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 4-(4-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.

    Biology: Research is ongoing to explore its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, which is crucial in regulating various physiological processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar therapeutic purposes.

    Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

Dimethyl 4-(4-ethoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific ethoxyphenyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its efficacy, selectivity, and side effect profile compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

dimethyl 4-(4-ethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO5/c1-6-26-15-9-7-14(8-10-15)18-16(19(22)24-4)11-21(13(2)3)12-17(18)20(23)25-5/h7-13,18H,6H2,1-5H3

InChI Key

LZKNYAHXACGVLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C(C)C)C(=O)OC

Origin of Product

United States

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